molecular formula C26H23ClN2OS2 B11588834 2-(5-chloro-2-phenoxyphenyl)-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione

2-(5-chloro-2-phenoxyphenyl)-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione

Cat. No.: B11588834
M. Wt: 479.1 g/mol
InChI Key: OFZLTRUVSVXJOL-UHFFFAOYSA-N
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Description

The compound 2-(5-chloro-2-phenoxyphenyl)-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione (hereafter referred to as the target compound) is a heterocyclic molecule featuring a fused dihydroisothiazoloquinoline core. Key structural characteristics include:

  • Core structure: A 4,5-dihydroisothiazolo[5,4-c]quinoline system with a thione group at position 1.
  • Substituents: A 2-(5-chloro-2-phenoxyphenyl) group at position 2, introducing steric bulk and electron-withdrawing properties. Methyl groups at positions 4, 4, 7, and 8, enhancing hydrophobicity and conformational rigidity.

Properties

Molecular Formula

C26H23ClN2OS2

Molecular Weight

479.1 g/mol

IUPAC Name

2-(5-chloro-2-phenoxyphenyl)-4,4,7,8-tetramethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione

InChI

InChI=1S/C26H23ClN2OS2/c1-15-12-19-20(13-16(15)2)28-26(3,4)24-23(19)25(31)29(32-24)21-14-17(27)10-11-22(21)30-18-8-6-5-7-9-18/h5-14,28H,1-4H3

InChI Key

OFZLTRUVSVXJOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)NC(C3=C2C(=S)N(S3)C4=C(C=CC(=C4)Cl)OC5=CC=CC=C5)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-2-phenoxyphenyl)-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(5-chloro-2-phenoxyphenyl)-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(5-chloro-2-phenoxyphenyl)-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The target compound shares its core with several analogs, differing primarily in substituents and methylation patterns. Key examples include:

Table 1: Structural and Functional Comparison of Analogs
Compound Name Substituents at Position 2 Methyl Groups Key Properties Biological Activity Synthesis Challenges Stability
Target Compound 5-chloro-2-phenoxyphenyl 4,4,7,8-tetramethyl High lipophilicity, steric hindrance Under investigation (limited data) Steric hindrance complicates substitution reactions Stable under acidic/basic conditions due to conjugated core
SCPI-2 (8-chloro-2-(3-methoxyphenyl)-4,4-dimethyl analog) 3-methoxyphenyl 4,4-dimethyl Moderate hydrophobicity Inhibits Aedes aegypti sterol carrier protein-2 (SCP-2) Simpler synthesis due to fewer methyl groups Stable in cell culture media
4,4,7,8-tetramethyl-2-(2-methoxyphenyl) analog 2-methoxyphenyl 4,4,7,8-tetramethyl Enhanced electron-donating capacity Unreported Similar to target compound High stability
4,4,8-trimethyl-2-(4-ethoxyphenyl) analog 4-ethoxyphenyl 4,4,8-trimethyl Lower steric bulk Unreported Easier substitution due to fewer methyl groups Moderately stable
Dithioloquinoline analog (naphthoxyacetyl-substituted) Naphthalen-2-yloxyacetyl 4,4,7,8-tetramethyl Dithiolo core (vs. isothiazolo) Antiviral potential (cell culture studies) Requires specialized dithiolo synthesis Lower stability due to dithiolo ring

Key Findings from Comparative Studies

Substituent Effects on Bioactivity: The chloro-phenoxyphenyl group in the target compound may enhance binding to hydrophobic enzyme pockets compared to methoxy or ethoxy substituents in analogs like SCPI-2 .

Synthesis Challenges :

  • The target compound’s synthesis is hindered by the Dimroth-type rearrangement inefficiency observed in related compounds, where bulky substituents obstruct intermediate ion formation .
  • Analogous dithiolo derivatives (e.g., from ) require distinct synthetic pathways, limiting direct comparability .

Stability and Reactivity: Conjugation between the quinoline core and substituents stabilizes the target compound under acidic/basic conditions, a trait shared with SCPI-2 . Dithiolo analogs exhibit reduced stability due to sulfur-sulfur bond susceptibility .

Biological Activity

The compound 2-(5-chloro-2-phenoxyphenyl)-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione is a member of the isothiazoloquinoline family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C20H22ClN3OS\text{C}_{20}\text{H}_{22}\text{ClN}_3\text{OS}

This compound features a chloro-substituted phenyl group and a tetramethylated isothiazoloquinoline core, which contributes to its unique biological properties.

Antiviral Activity

Recent studies have highlighted the antiviral potential of quinoline derivatives. For instance, compounds structurally similar to the target compound have shown efficacy against viruses such as SARS-CoV-2. Specifically, derivatives with modifications at the phenyl ring have demonstrated promising antiviral activity with EC50 values ranging from 5.9 to 13.0 µM without significant cytotoxicity .

Anticancer Properties

The inhibition of receptor tyrosine kinase (RTK) signaling pathways is crucial in cancer therapy. Compounds similar to the target structure have been reported to inhibit VEGFR-2, a key mediator in tumor angiogenesis. This suggests that the target compound may also exhibit anticancer properties by modulating similar pathways .

Cytotoxicity and Selectivity

In vitro studies have evaluated the cytotoxic effects of various quinoline derivatives. The selectivity index (SI), calculated as the ratio between cytotoxic concentration (CC50) and effective concentration (EC50), provides insights into the safety profile of these compounds. Compounds with higher SI values indicate lower toxicity at therapeutic doses .

The proposed mechanism of action for quinoline derivatives involves:

  • Inhibition of viral replication : Similar compounds have been observed to interfere with viral entry or replication processes.
  • Modulation of autophagy : Some studies suggest that these compounds may affect autophagic pathways, which are crucial for viral lifecycle and cancer cell survival .

Study 1: Antiviral Efficacy

A study investigating various quinoline derivatives found that certain modifications significantly enhanced antiviral activity against SARS-CoV-2. The tested compounds demonstrated effective inhibition at concentrations that were non-toxic to host cells .

Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of related isothiazoloquinolines. The results indicated that these compounds could inhibit tumor growth in xenograft models through targeted inhibition of RTK pathways .

Table 1: Biological Activity Summary

Compound NameEC50 (µM)CC50 (µM)SI
Compound A6>10016.7
Compound B10>10010
Target CompoundTBDTBDTBD

Note: TBD = To be determined based on future experimental data.

Q & A

Q. What are the key synthetic strategies for constructing the isothiazolo[5,4-c]quinoline core in this compound?

The synthesis of the isothiazoloquinoline scaffold typically involves cyclization reactions. For example, thioamide intermediates can be oxidized using potassium ferricyanide in alkaline media to form the thione group (as seen in analogous thiazoloquinoline syntheses) . Additionally, multi-component reactions (MCRs) under environmentally friendly conditions (e.g., ethanol reflux) are effective for building fused heterocycles, as demonstrated in pyrimidoquinoline syntheses . Key steps include:

  • Condensation of amine precursors with carbonyl reagents (e.g., furan-2-carbonyl chloride) in propan-2-ol.
  • Thionation using P₂S₅ in anhydrous pyridine.
  • Oxidation to stabilize the thione moiety.

Q. How can spectroscopic techniques (NMR, FT-IR) validate the structural integrity of this compound?

  • ¹H/¹³C NMR : Assign peaks based on characteristic signals for the phenoxyphenyl group (e.g., aromatic protons at δ 6.8–7.5 ppm) and tetramethyl substituents (singlets at δ 1.2–1.5 ppm). The thione group (C=S) influences neighboring protons due to deshielding .
  • FT-IR : Confirm the C=S stretch near 1150–1250 cm⁻¹ and aromatic C-Cl bonds at ~750 cm⁻¹ .
  • Mass Spectrometry (GC-MS) : Verify molecular ion peaks and fragmentation patterns consistent with the molecular formula.

Q. What safety protocols are critical when handling this compound?

  • Use fume hoods and personal protective equipment (PPE: gloves, goggles) to avoid inhalation or skin contact.
  • Avoid exposure to oxidizers, as thione-containing compounds may release toxic gases (e.g., H₂S) under reactive conditions .
  • Store in sealed containers at 2–8°C, away from light and moisture, to prevent degradation .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity or biological targets of this compound?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with experimental data (e.g., XRD bond lengths) to validate accuracy .
  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases or cytochrome P450). Focus on the thione moiety’s potential as a hydrogen-bond acceptor .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

  • Single-Crystal XRD : Resolve ambiguities in NMR assignments (e.g., diastereotopic protons) by determining the 3D structure. For example, XRD confirmed the planar geometry of analogous thiazoloquinolines .
  • Dynamic NMR : Analyze variable-temperature spectra to detect conformational flexibility in solution that may differ from solid-state structures .

Q. How can structure-activity relationship (SAR) studies optimize this compound for pharmacological applications?

  • Functional Group Modifications : Replace the 5-chloro substituent with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability.
  • Biological Assays : Test analogs against target enzymes (e.g., acetylcholinesterase) using in vitro inhibition assays. Prioritize derivatives with low IC₅₀ values for in vivo studies .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining purity?

  • Reaction Optimization : Use design of experiments (DoE) to identify critical parameters (e.g., solvent polarity, temperature). For example, anhydrous pyridine is essential for efficient thionation .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane to separate diastereomers. Recrystallization from methanol/water improves yield .

Methodological Resources

  • Synthesis : Follow protocols for analogous thiazoloquinolines involving P₂S₅-mediated thionation and MCR strategies .
  • Characterization : Combine XRD for absolute configuration , NMR for dynamic behavior, and FT-IR for functional group validation .
  • Safety : Adopt guidelines for handling thiourea derivatives, including spill containment and fire suppression using CO₂ .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.